molecular formula C8H11NO B1582779 5-Ethyl-2-methylpyridine 1-oxide CAS No. 768-44-5

5-Ethyl-2-methylpyridine 1-oxide

Cat. No.: B1582779
CAS No.: 768-44-5
M. Wt: 137.18 g/mol
InChI Key: NUDXKJOCNHFUEZ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpyridine 1-oxide is an organic compound . It is a derivative of 5-Ethyl-2-methylpyridine, which is of interest because it is efficiently prepared from simple reagents and is a convenient precursor to nicotinic acid, a form of vitamin B3 .


Synthesis Analysis

5-Ethyl-2-methylpyridine is produced by condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . The conversion is an example of a structurally complex compound efficiently made from simple precursors . Under related conditions, the condensation of acetaldehyde and ammonia delivers 2-picoline . Oxidation of 5-ethyl-2-methylpyridine with nitric acid gives nicotinic acid via the decarboxylation of 2,5-pyridinedicarboxylic acid .


Molecular Structure Analysis

This compound contains a total of 21 bonds; 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .


Chemical Reactions Analysis

The conversion of 5-Ethyl-2-methylpyridine to nicotinic acid is an example of a structurally complex compound efficiently made from simple precursors . Under related conditions, the condensation of acetaldehyde and ammonia delivers 2-picoline . Oxidation of 5-ethyl-2-methylpyridine with nitric acid gives nicotinic acid via the decarboxylation of 2,5-pyridinedicarboxylic acid .


Physical and Chemical Properties Analysis

The boiling point of this compound is 296.2°C at 760mmHg .

Scientific Research Applications

Polarography and Redox Behavior

  • Polarographic Behavior : 5-Ethyl-2-methylpyridine 1-oxide, similar to its pyridine N-oxides counterparts, exhibits specific polarographic behaviors. These behaviors are influenced by pH values, with a notable decrease in the reduction wave as the pH increases above 5, vanishing in alkali. This is attributed to kinetic currents and has been quantitatively analyzed (Kubota & Miyazaki, 1962).

Industrial and Chemical Synthesis

  • Synthesis of Nicotine Insecticides : 3-Methylpyridine-N-oxide, an analogue of this compound, is a crucial intermediate in producing nicotine insecticides like imidacloprid and acetamiprid. Innovations in the production process, such as the circular microreaction method, have enhanced yield, safety, and efficiency (Sang, Huang, & Xu, 2020).
  • Oxidative Conversion : The compound serves as a precursor in various oxidative conversions, demonstrating its versatility in chemical synthesis. For instance, 5-ethyl-2-methylpyridine undergoes transformation through vapor phase oxidation on modified vanadium oxide catalysts, leading to different intermediates and by-products, which is significant for industrial applications (Sembaev, Yugay, & Klepikova, 2017).
  • Production of Nicotinic Acid : Industrially, nicotinic acid, an essential nutrient, is produced mainly by oxidizing 5-ethyl-2-methylpyridine with nitric acid. This process is relevant for green chemistry and environmental management due to its by-product, nitrous oxide, which has a substantial greenhouse effect (Lisicki, Nowak, & Orlińska, 2022).

Chemical Reactions and Interactions

  • Reductive Amination : 5-Ethyl-2-methylpyridine borane complex, related to this compound, is utilized for reductive aminations of ketones and aldehydes. This process highlights the compound's role in organic synthesis, particularly in maximizing reagent economy (Burkhardt & Coleridge, 2008).

Environmental Applications

  • Removal in Water Treatment : Studies on the removal of 5-ethyl-2-methylpyridine (EMP) in water treatment processes, such as ozonation and fluidized bed biofilm treatment, are significant. These studies explore the quantitative removal and mineralization of EMP, shedding light on environmental management strategies (Stern, Heinzle, Kut, & Hungerbühler, 1997).

Safety and Hazards

5-Ethyl-2-methylpyridine 1-oxide is a chemical that should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and keep away from heat/sparks/open flames/hot surfaces .

Future Directions

5-Ethyl-2-methylpyridine is a precursor to nicotinic acid, a form of vitamin B3 . It is efficiently prepared from simple reagents, making it a compound of interest for future research and industrial applications .

Properties

IUPAC Name

5-ethyl-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDXKJOCNHFUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+](=C(C=C1)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227610
Record name 2-Picoline, 5-ethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-44-5
Record name Pyridine, 5-ethyl-2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-methylpyridine 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4252
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Picoline, 5-ethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYL-2-PICOLINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH0QU2859J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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